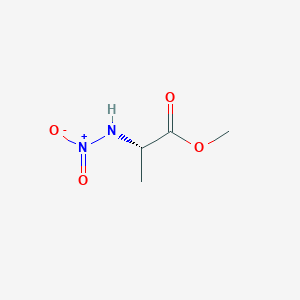
Alanine, N-nitro-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alanine, N-nitro-, methyl ester typically involves the esterification of alanine with methanol in the presence of a catalyst. One common method is the reaction of alanine with methanol and trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
化学反応の分析
Types of Reactions
Alanine, N-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized nitrogen compounds.
Reduction: The primary product is the corresponding amino ester.
Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.
科学的研究の応用
Organic Synthesis
Efficient Synthesis of Amino Acid Derivatives
One notable application of Alanine, N-nitro-, methyl ester is in the synthesis of γ-amino methyl esters. A study demonstrated a novel 'one pot' method for converting nitroalkanes to γ-nitro-aliphatic methyl esters using microwave irradiation. This method significantly enhances yield compared to traditional heating methods, making it a valuable approach in organic chemistry for synthesizing amino acid derivatives such as GABA analogues .
Table 1: Comparison of Synthesis Methods for γ-Nitro-Aliphatic Methyl Esters
| Method | Yield (%) | Reaction Time (min) | Conditions |
|---|---|---|---|
| Microwave Irradiation | 85 | 5 | DBU, Sealed Vessel |
| Conventional Heating | 65 | 30 | Standard Heating |
Biological Research
Role as a Nitric Oxide Synthase Inhibitor
Alanine, N-nitro-, methyl ester is structurally related to N-nitro-L-arginine methyl ester (L-NAME), a well-known inhibitor of nitric oxide synthase. Research has shown that L-NAME can induce hypertension and affect various biochemical pathways in animal models. For instance, studies on rats treated with L-NAME revealed significant alterations in lipid peroxidation and endothelial nitric oxide synthase activity, indicating its potential use in hypertension research .
Case Study: Effects on Visual Evoked Potentials
In an experimental study involving chronic stress models in rats, L-NAME administration resulted in decreased brain and retina nitrite levels while affecting visual evoked potentials. This suggests that Alanine, N-nitro-, methyl ester derivatives could be instrumental in studying the neurobiological impacts of nitric oxide modulation .
Environmental Applications
Antibacterial and Algicidal Properties
Recent investigations have explored the environmental applications of N-acyl alanine methyl esters (NAMEs), which include derivatives of Alanine, N-nitro-, methyl ester. These compounds have demonstrated minor algicidal and antibacterial properties against various microorganisms, including diatoms and bacteria. This suggests potential applications in biocontrol agents for harmful algal blooms and pathogenic bacteria in marine environments .
Therapeutic Potential
Emerging Therapeutics for Inflammation and Cancer
Nitro fatty acids and related compounds have shown promise in treating inflammation and cancer. The ability of compounds like Alanine, N-nitro-, methyl ester to modulate signaling pathways involved in inflammatory responses positions them as potential therapeutic agents. Studies indicate that these compounds can influence the NF-κB signaling pathway and other pro-inflammatory mechanisms .
作用機序
The mechanism of action of alanine, N-nitro-, methyl ester involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
類似化合物との比較
Similar Compounds
Alanine, methyl ester: Lacks the nitro group, making it less reactive in redox reactions.
Glycine, N-nitro-, methyl ester: Similar structure but with a simpler amino acid backbone.
Valine, N-nitro-, methyl ester: Similar structure but with a bulkier side chain.
Uniqueness
Alanine, N-nitro-, methyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
特性
IUPAC Name |
methyl (2S)-2-nitramidopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-3(4(7)10-2)5-6(8)9/h3,5H,1-2H3/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDNCFSSIUHIS-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













